REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].[C:14]([S-:16])#[N:15].[K+]>CO.[O-]S([O-])(=O)=O.[Cu+2]>[NH2:15][C:14]1[S:16][C:11]2[CH:10]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[CH:4]=[C:3]([O:12][CH3:13])[C:2]=2[N:1]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
307 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1)OC
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
KSCN
|
Quantity
|
1640 g
|
Type
|
reactant
|
Smiles
|
C(#N)[S-].[K+]
|
Name
|
|
Quantity
|
1350 g
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2]
|
Name
|
EtOAc Petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with water
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
A dark yellow solid was formed
|
Type
|
FILTRATION
|
Details
|
which was collected by filtration
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C(=CC(=C2)C(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 338 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |